3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a thiophene ring, along with an amino group and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a 2-chlorophenylamine with a suitable quinoline derivative, followed by cyclization with a thiophene precursor under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism by which 3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to alterations in cellular processes. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chlorophenyl)propionic acid
- 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
- 2-Chloroquinoline-3-carbaldehyde derivatives
Uniqueness
Compared to similar compounds, 3-AMINO-N~2~-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE stands out due to its unique structural features, such as the fused thiophene-quinoline ring system and the presence of both amino and chlorophenyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C18H16ClN3OS |
---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3OS/c19-12-6-2-4-8-14(12)21-17(23)16-15(20)11-9-10-5-1-3-7-13(10)22-18(11)24-16/h2,4,6,8-9H,1,3,5,7,20H2,(H,21,23) |
InChI Key |
PAYIVMCGBJKPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4Cl)N |
Origin of Product |
United States |
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